2-methyl-1-({1-[4-(propan-2-yloxy)benzoyl]azetidin-3-yl}methyl)-1H-imidazole 2-methyl-1-({1-[4-(propan-2-yloxy)benzoyl]azetidin-3-yl}methyl)-1H-imidazole
Brand Name: Vulcanchem
CAS No.: 2640972-56-9
VCID: VC11861311
InChI: InChI=1S/C18H23N3O2/c1-13(2)23-17-6-4-16(5-7-17)18(22)21-11-15(12-21)10-20-9-8-19-14(20)3/h4-9,13,15H,10-12H2,1-3H3
SMILES: CC1=NC=CN1CC2CN(C2)C(=O)C3=CC=C(C=C3)OC(C)C
Molecular Formula: C18H23N3O2
Molecular Weight: 313.4 g/mol

2-methyl-1-({1-[4-(propan-2-yloxy)benzoyl]azetidin-3-yl}methyl)-1H-imidazole

CAS No.: 2640972-56-9

Cat. No.: VC11861311

Molecular Formula: C18H23N3O2

Molecular Weight: 313.4 g/mol

* For research use only. Not for human or veterinary use.

2-methyl-1-({1-[4-(propan-2-yloxy)benzoyl]azetidin-3-yl}methyl)-1H-imidazole - 2640972-56-9

Specification

CAS No. 2640972-56-9
Molecular Formula C18H23N3O2
Molecular Weight 313.4 g/mol
IUPAC Name [3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]-(4-propan-2-yloxyphenyl)methanone
Standard InChI InChI=1S/C18H23N3O2/c1-13(2)23-17-6-4-16(5-7-17)18(22)21-11-15(12-21)10-20-9-8-19-14(20)3/h4-9,13,15H,10-12H2,1-3H3
Standard InChI Key OAHKKQZWMCKRLQ-UHFFFAOYSA-N
SMILES CC1=NC=CN1CC2CN(C2)C(=O)C3=CC=C(C=C3)OC(C)C
Canonical SMILES CC1=NC=CN1CC2CN(C2)C(=O)C3=CC=C(C=C3)OC(C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

2-Methyl-1-({1-[4-(propan-2-yloxy)benzoyl]azetidin-3-yl}methyl)-1H-imidazole has the molecular formula C₁₈H₂₃N₃O₂ and a molecular weight of 313.4 g/mol . The structure integrates an imidazole ring substituted with a methyl group at position 2, linked via a methylene bridge to an azetidin-3-yl moiety. The azetidine ring is further functionalized with a 4-(propan-2-yloxy)benzoyl group (Figure 1).

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number2640972-56-9
Molecular FormulaC₁₈H₂₃N₃O₂
Molecular Weight313.4 g/mol
Parent CompoundAzetidine-Benzoyl-Imidazole

Structural Features

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a hallmark of bioactive molecules due to its ability to participate in hydrogen bonding and π-π interactions . The azetidine ring (a four-membered saturated heterocycle) introduces conformational rigidity, while the 4-(propan-2-yloxy)benzoyl group adds hydrophobic character, potentially enhancing membrane permeability .

Synthesis and Manufacturing

  • Coupling Reactions: Azetidine intermediates may be linked to imidazole precursors via alkylation or reductive amination .

  • Benzoylation: Introduction of the 4-(propan-2-yloxy)benzoyl group likely occurs through acyl chloride or mixed anhydride methodologies .

A hypothetical synthesis could involve:

  • Step 1: Preparation of 1-(azetidin-3-yl)methyl-2-methylimidazole via nucleophilic substitution.

  • Step 2: Benzoylation of the azetidine nitrogen using 4-(propan-2-yloxy)benzoyl chloride under basic conditions .

Physicochemical Properties

Experimental data for this compound are sparse, but key properties inferred from structural analogs include:

Table 2: Predicted Physicochemical Properties

PropertyValue/Description
SolubilityModerate lipid solubility due to aromatic groups
LogP (Partition Coefficient)Estimated ~2.5 (indicating moderate hydrophobicity)
StabilityLikely stable under acidic conditions, susceptible to hydrolysis at ester linkages

The lack of reported melting/boiling points and MSDS data underscores the need for further experimental characterization .

Applications in Drug Development

While direct studies on this compound are absent, its structural features align with candidates in early-stage drug discovery:

  • Oncology: Azetidine-imidazole hybrids have been explored as kinase inhibitors .

  • Central Nervous System (CNS) Disorders: The balanced lipophilicity may enable blood-brain barrier penetration for neurodegenerative disease targets .

Future Research Directions

  • Synthetic Optimization: Develop scalable routes with improved yields .

  • In Vitro Screening: Evaluate antibacterial, antiviral, and anticancer activity in cell-based assays.

  • ADMET Profiling: Assess absorption, distribution, metabolism, excretion, and toxicity in preclinical models.

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